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Drug Profile and Clinical Status

Delavirdine mesylate is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) specifically

active against HIV-1. Its chemical name is piperazine, 1-[3-[(1-methylethyl)amino]-2-pyridinyl]-4-[[5-

[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate, with a molecular formula of

C₂₂H₂₈N₆O₃S•CH₄O₃S and a molecular weight of 552.68 [1]. Delavirdine exhibits nonlinear

pharmacokinetics with oral clearance decreasing approximately 22-fold as the daily dose increases from 60

to 1,200 mg, resulting in a half-life that ranges from 2 to 11 hours (mean 5.8 hours at 400 mg three times

daily) [2] [1].

Despite its initial approval for HIV treatment, delavirdine's clinical use has become increasingly limited due

to several factors: high pill burden (400mg three times daily), suboptimal potency compared to other

NNRTIs, and the availability of more convenient regimens with superior efficacy [3]. Clinical guidelines no

longer recommend delavirdine as part of initial antiretroviral regimens, though it remains important from a

pharmacological perspective due to its unique drug interaction profile [3].

Mechanisms of Action and Pharmacokinetic Properties
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Antiviral Mechanism

Delavirdine exerts its antiviral effect through allosteric inhibition of HIV-1 reverse transcriptase. Unlike

nucleoside reverse transcriptase inhibitors that compete with natural nucleotides, delavirdine binds directly

to a specific hydrophobic pocket near the enzyme's active site, inducing conformational changes that disrupt

its catalytic function [4]. This binding is non-competitive with respect to template:primer or

deoxynucleoside triphosphates and exhibits high specificity for HIV-1 reverse transcriptase, with minimal

inhibition of HIV-2 RT or human cellular DNA polymerases α, γ, or δ [2] [1]. The compound demonstrates

in vitro anti-HIV-1 activity with IC₅₀ values ranging from 0.005 to 0.030 μM for laboratory isolates and a

mean IC₅₀ of 0.038 μM for clinical isolates [1].

Metabolic Profile and Pharmacokinetics

Delavirdine undergoes extensive hepatic metabolism primarily via the cytochrome P450 3A (CYP3A)

system, with minor contributions from CYP2D6 [1]. Its pharmacokinetic profile is characterized by:

Oral Absorption: Rapid absorption with peak plasma concentrations occurring approximately 1 hour
post-dose [1]

Bioavailability: Approximately 85% for tablets relative to oral solution, unaffected by food intake [1]
Protein Binding: Extensive plasma protein binding (approximately 98%), primarily to albumin [2]

Distribution: Limited penetration into sanctuary sites with cerebrospinal fluid concentrations
averaging 0.4% of plasma levels [1]

Elimination: Less than 5% excreted unchanged in urine, with approximately 44% recovered in feces
and 51% in urine as metabolites [1]

Table 1: Key Pharmacokinetic Parameters of Delavirdine at 400mg Three Times Daily

Parameter Value Comments

Cₘₐₓ 35 ± 20 μM Wide interindividual variability

AUC 180 ± 100 μM·h Nonlinear kinetics observed

Cₘᵢₙ 15 ± 10 μM Trough concentration

Tₘₐₓ ~1 hour Rapid absorption
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Parameter Value Comments

Half-life 5.8 hours (range 2-11) Dose-dependent

Protein binding ~98% Primarily albumin

Drug Interaction Mechanisms and Management

Metabolic Interactions

Delavirdine exhibits a unique interaction profile among NNRTIs, functioning as a potent inhibitor rather

than an inducer of cytochrome P450 enzymes. It significantly inhibits CYP3A4 and, to a lesser extent,

CYP2C9, CYP2D6, and CYP2C19 [5] [1]. This inhibition is reversible within approximately one week after

discontinuation [1]. This pharmacodynamic characteristic fundamentally differentiates delavirdine from

other agents in its class and forms the basis for its distinctive drug interaction profile.

The following diagram illustrates delavirdine's primary metabolic interactions and their clinical

consequences:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11327199/
https://www.drugs.com/pro/rescriptor.html
https://www.drugs.com/pro/rescriptor.html
https://www.smolecule.com/products/s525592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Delavirdine

CYP3A4

Inhibits

CYP2C9

Inhibits

CYP2D6

Inhibits

CYP2C19

Inhibits

ProteaseInhibitors

Increased Levels

Benzodiazepines

Increased Levels

CCB

Increased Levels

Statins

Increased Levels

EnzymeInducers

Induces Metabolism

ReducedLevels

Leads To

GastricAcid

Required for Absorption

ReducedAbsorption

Altered pH Leads To

Click to download full resolution via product page

Diagram 1: Delavirdine's Primary Drug Interaction Mechanisms. The diagram illustrates delavirdine's dual

role as both a substrate and inhibitor of cytochrome P450 enzymes, and its pH-dependent absorption

characteristics.

Clinically Significant Drug Interactions

Delavirdine participates in numerous clinically significant drug interactions that require careful management.

These interactions can be categorized by their mechanism and clinical importance:

Table 2: Significant Delavirdine Drug Interactions and Management Recommendations
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Interacting Drug
Class

Examples Mechanism Effect
Management
Recommendation

Potent CYP3A4
Inducers

Rifampin, Rifabutin,

Phenytoin,
Carbamazepine,

Phenobarbital

Increased

delavirdine
metabolism

5-fold increase in

delavirdine
clearance; 80%

reduction in AUC
[6] [7]

Contraindicated.

Avoid
coadministration due

to risk of therapeutic
failure [8]

Protease
Inhibitors

Indinavir,
Saquinavir,

Nelfinavir

CYP3A4
inhibition by

delavirdine

Increased
protease inhibitor

exposure:
Indinavir AUC ,

Cₘᵢₙ ↑118%;
Saquinavir AUC

↑120% [5] [1]

Consider dose
reduction of protease

inhibitor; monitor for
toxicity [5]

Acid-Reducing
Agents

Antacids, H₂-

receptor
antagonists, Proton

pump inhibitors

Increased

gastric pH
reduces

delavirdine
solubility

Decreased

delavirdine
absorption and

bioavailability [5]
[8]

Separate

administration by at
least 1 hour; use with

acidic beverage in
achlorhydria [8]

Contraindicated
CYP3A4
Substrates

Cisapride,
Pimozide,

Astemizole,
Terfenadine, Ergot

alkaloids,
Midazolam,

Triazolam

Inhibition of
metabolism

by delavirdine

Potential for
serious/life-

threatening
reactions:

arrhythmias,
respiratory

depression,
ergotism [3] [8]

Strictly
contraindicated.

Consider alternative
agents [8]

Didanosine Buffered
didanosine

formulation

pH-
dependent

interaction

Reduced
delavirdine

absorption [5] [1]

Administer at least 1
hour apart [5]

Experimental Protocols for Interaction Studies
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Protocol 1: Clinical Pharmacokinetic Interaction Study

Objective: To evaluate the effect of a concomitant drug on steady-state delavirdine pharmacokinetics.

Methodology:

Study Design: Open-label, multiple-dose, crossover or parallel group design

Subjects: HIV-1 infected patients with CD4 counts between 100-500 cells/mm³ [7]
Delavirdine Dosing: 400mg three times daily for 30 days [7]

Interacting Drug: Administered at recommended dose on study days 16-30 [7]
Sample Collection: Serial blood samples collected over 8-hour intervals on days 15, 16, and 30 [7]

Analytical Method: HPLC with UV detection for delavirdine and metabolite quantification [7]
Pharmacokinetic Analysis: Non-compartmental methods to determine AUC, Cₘₐₓ, Tₘₐₓ, and oral

clearance [7]

Endpoint Analysis:

Compare delavirdine pharmacokinetic parameters before and during coadministration

Statistical analysis using ANOVA for crossover designs or paired t-tests
90% confidence intervals for geometric mean ratios of AUC and Cₘₐₓ [1]

Protocol 2: In Vitro CYP Inhibition Assessment

Objective: To characterize delavirdine's inhibition potential against major cytochrome P450 enzymes.

Methodology:

System: Human liver microsomes or recombinant CYP enzymes [1]
Incubation Conditions: Delavirdine (0.1-100 μM) with CYP-specific probe substrates

CYP Isoforms: 3A4, 2C9, 2D6, 2C19 [1]
Analytical Method: LC-MS/MS for metabolite formation

Data Analysis: IC₅₀ determination using nonlinear regression

Key Findings:

Delavirdine demonstrates potent inhibition of CYP3A4 (IC₅₀ < 1 μM) [1]

Moderate inhibition of CYP2C9, 2D6, and 2C19 [1]
Time-dependent inhibition studies to assess mechanism
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Protocol 3: Protein Binding Determination

Objective: To evaluate delavirdine plasma protein binding using equilibrium dialysis.

Methodology:

Apparatus: Equilibrium dialysis cells with semi-permeable membrane

Conditions: Delavirdine concentrations 0.5-196 μM in human plasma [1]
Incubation: 4 hours at 37°C with continuous shaking

Analysis: HPLC-UV quantification of delavirdine in plasma and buffer chambers
Calculation: Percent bound = (1 - C_{buffer}/C_{plasma}) × 100

Validation Parameters:

Mass balance recovery (85-115%)
Time to equilibrium established in preliminary experiments

Consistency across physiological pH range (7.2-7.4)

Clinical Management and Therapeutic
Recommendations

Therapeutic Drug Monitoring

While routine therapeutic drug monitoring of delavirdine is not standard practice, specific clinical scenarios

warrant consideration of plasma level assessment:

Suspected interactions with concomitant medications
Unexpected virologic failure without apparent resistance

Management of complex polypharmacy in advanced HIV patients
Evaluation of adherence in patients with suboptimal response

The target therapeutic range for delavirdine is based on steady-state trough concentrations (Cₘᵢₙ)

approximately 15 ± 10 μM observed in clinical trials with the 400mg three times daily regimen [1].

Special Population Considerations
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Hepatic Impairment: Delavirdine pharmacokinetics have not been formally studied in hepatic impairment.

Given its extensive hepatic metabolism, patients with liver dysfunction may experience increased drug

exposure and require enhanced monitoring [1].

Renal Impairment: Less than 5% of unchanged delavirdine is excreted renally, suggesting dosage

adjustment may not be necessary in renal impairment. However, formal studies are lacking [1].

Achlorhydria: Patients with reduced gastric acidity should take delavirdine with an acidic beverage such as

orange or cranberry juice to enhance solubility and absorption [8].

Management of Overlapping Toxicities

The most frequently observed adverse effect of delavirdine is skin rash, occurring in up to 20% of patients,

typically within 1-3 weeks of treatment initiation [2] [9]. Most rashes are mild to moderate and resolve

within 3-14 days without treatment discontinuation. However, severe skin reactions accompanied by fever,

blistering, oral lesions, conjunctivitis, swelling, or muscle/joint aches require immediate drug discontinuation

and medical evaluation [2].

Other commonly reported adverse effects include headache, fatigue, nausea, diarrhea, and elevations in

hepatic transaminases [9]. The unique toxicity profile of delavirdine should be considered when co-

prescribing with other agents having overlapping adverse effects.

Regulatory and Development Considerations

Delavirdine's complex drug interaction profile presents both challenges and opportunities in drug

development:

Clinical Development: Comprehensive drug-drug interaction studies should be conducted early in

development to identify potential interactions with commonly co-prescribed medications in the target

population [5]

Labeling Considerations: The delavirdine package insert contains extensive contraindications and

warnings regarding drug interactions, particularly with CYP3A4 inducers and substrates with narrow

therapeutic indices [1] [8]
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Therapeutic Optimization: Delavirdine's unique property as a CYP3A4 inhibitor has been explored

as a potential pharmacokinetic enhancer for other antiretrovirals, similar to the use of ritonavir and

cobicistat [5]

Post-Marketing Surveillance: Continued vigilance for previously unrecognized interactions is

essential, particularly as new medications are introduced that might share metabolic pathways with

delavirdine

Conclusion

Delavirdine presents a complex drug interaction profile characterized by its dual role as both a substrate

and inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Its inhibition profile distinguishes it from

other NNRTIs and creates unique considerations for clinical management. The most significant interactions

involve concomitant use with potent enzyme inducers such as rifamycins and anticonvulsants, which

substantially reduce delavirdine exposure and compromise efficacy.

Successful management of delavirdine therapy requires comprehensive medication review, appropriate

timing of administration relative to acid-reducing agents, and vigilant therapeutic monitoring when used

with protease inhibitors and other CYP3A4 substrates. Although delavirdine's clinical use has declined with

the availability of better-tolerated regimens with more favorable interaction profiles, understanding its

interaction mechanisms remains valuable for clinical pharmacologists and researchers studying antiretroviral

drugs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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